molecular formula C3H4ClFO3S B6604815 3-sulfopropanoylchloride CAS No. 2138252-72-7

3-sulfopropanoylchloride

Cat. No.: B6604815
CAS No.: 2138252-72-7
M. Wt: 174.58 g/mol
InChI Key: RCBWILIUZQOTKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-sulfopropanoylchloride typically involves the reaction of acrylic acid with thionyl chloride. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Introduction of hydrogen chloride gas into acrylic acid: This step facilitates the addition reaction.

    Vacuum distillation: The reaction mixture is heated to 30-80°C, and thionyl chloride is added dropwise.

Chemical Reactions Analysis

Types of Reactions

3-Sulfopropanoylchloride undergoes various chemical reactions, including:

    Substitution reactions: It reacts with nucleophiles to form sulfonamide derivatives.

    Oxidation reactions: It can be oxidized to form sulfonic acids.

    Reduction reactions: It can be reduced to form sulfides

Common Reagents and Conditions

Major Products Formed

    Sulfonamide derivatives: Formed from substitution reactions with amines.

    Sulfonic acids: Formed from oxidation reactions.

    Sulfides: Formed from reduction reactions

Scientific Research Applications

3-Sulfopropanoylchloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-sulfopropanoylchloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. The compound targets nucleophilic sites on molecules, facilitating the formation of covalent bonds. This reactivity is crucial in its role as an intermediate in various chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethanesulfonyl chloride
  • Trifluoromethanesulfonamide
  • Cyclopropanesulfonyl chloride
  • 4-Chlorobenzylsulfonyl chloride
  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Chloromethanesulfonyl chloride .

Uniqueness

3-Sulfopropanoylchloride is unique due to its specific reactivity with nucleophiles, making it a valuable intermediate in the synthesis of chiral compounds and pharmaceutical intermediates. Its ability to form stable sulfonamide derivatives distinguishes it from other sulfonyl chlorides .

Properties

IUPAC Name

3-fluorosulfonylpropanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClFO3S/c4-3(6)1-2-9(5,7)8/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBWILIUZQOTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClFO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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